GanoderenicAcidA
Description
Contextualization within Natural Product Chemistry and Pharmacological Research
Ganoderenic Acid A is a highly oxygenated, tetracyclic triterpenoid (B12794562) derived from lanosterol (B1674476). nih.gov It is a key bioactive constituent of the medicinal mushroom Ganoderma lucidum, a fungus with a long-standing history in traditional Eastern medicine. wikipedia.org In the vast field of natural product chemistry, Ganoderenic Acid A is significant due to its complex chemical structure and its classification as a secondary metabolite with a wide array of biological activities. tongyubio.com Pharmacological research has identified it as a compound with considerable therapeutic potential, exhibiting properties such as anti-inflammatory, antioxidant, antitumor, and hepatoprotective effects. nih.gov
Historical Trajectory and Evolution of Ganoderenic Acid A Studies
The scientific investigation of Ganoderma lucidum and its components began decades ago, driven by its traditional use. The isolation and characterization of various triterpenoids, including Ganoderenic Acid A, marked a significant milestone in understanding the mushroom's medicinal properties. nih.gov Early studies focused on the extraction and identification of these compounds. Over time, research has evolved to explore the specific pharmacological activities and molecular mechanisms of individual ganoderic acids. Ganoderenic Acid A, being one of the most abundant triterpenoids in Ganoderma lucidum, has been the subject of extensive investigation. nih.gov
Significance of Ganoderenic Acid A as a Promising Research Compound
The significance of Ganoderenic Acid A in scientific research stems from its diverse and potent pharmacological effects. It is considered a promising candidate for the development of new therapeutic agents for a variety of conditions, including cancer, inflammatory diseases, and neurodegenerative disorders. nih.govresearchgate.net Its ability to modulate multiple signaling pathways makes it a compound of high interest for further preclinical and potentially clinical investigation. The low bioavailability of Ganoderenic Acid A presents a challenge, but also an opportunity for the development of novel drug delivery systems to enhance its therapeutic efficacy. nih.gov
Overview of Principal Research Domains in Ganoderenic Acid A Investigations
Research on Ganoderenic Acid A is concentrated in several key areas. A primary focus is on its anticancer properties, including its ability to inhibit tumor growth and metastasis. nih.gov Another major domain is its anti-inflammatory activity, which has been studied in various models of inflammation-related diseases. nih.gov Furthermore, its hepatoprotective and neuroprotective effects are increasingly being recognized as significant areas of investigation, with studies exploring its potential to mitigate liver damage and protect against neurological disorders. nih.govresearchgate.net
Chemical and Biosynthetic Profile
This section details the chemical properties and the natural synthesis process of Ganoderenic Acid A.
Structure
3D Structure
Properties
Molecular Formula |
C30H42O7 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(Z,2R)-6-[(7S,10S,13R,14R,15S)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid |
InChI |
InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21,23,32,35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16-,18?,19+,21?,23+,28+,29-,30+/m1/s1 |
InChI Key |
OVUOUFPIPZJGME-LEMQTWOJSA-N |
Isomeric SMILES |
C[C@H](CC(=O)/C=C(/C)\C1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering
Physicochemical Properties
Ganoderenic Acid A possesses a defined set of physical and chemical characteristics that are crucial for its identification and study.
| Property | Value |
| Molecular Formula | C₃₀H₄₄O₇ |
| Molecular Weight | 516.7 g/mol nih.gov |
| IUPAC Name | (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid nih.gov |
| Solubility | Soluble in Methanol (B129727), Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. mdpi.comchemicalbook.com |
| Physical Form | Solid/Powder mdpi.comchemicalbook.com |
Note: The melting point for Ganoderenic Acid A itself is not consistently reported in the literature, while melting points for its derivatives have been determined (e.g., an amide derivative with a melting point of 129.9–131.3 °C). mdpi.com
Biosynthesis
The biosynthesis of Ganoderenic Acid A in Ganoderma lucidum occurs through the mevalonate (B85504) (MVA) pathway. This complex process begins with acetyl-CoA and proceeds through the formation of lanosterol (B1674476), which serves as a crucial cyclic intermediate for triterpenoid (B12794562) synthesis. The pathway involves several key enzymes, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), farnesyl pyrophosphate synthase (FPS), squalene (B77637) synthase (SQS), and lanosterol synthase (LS). Following the formation of the lanostane (B1242432) skeleton, a series of modifications, such as oxidation, reduction, and acylation, are carried out by enzymes like cytochrome P450 monooxygenases to produce the diverse array of ganoderic acids, including Ganoderenic Acid A.
Detailed Research Findings on Pharmacological Effects
This section presents an in-depth analysis of the various pharmacological activities of Ganoderenic Acid A, supported by scientific research.
Anti-inflammatory Effects
Ganoderenic Acid A has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways.
Modulation of NF-κB Signaling Pathway: Research has shown that Ganoderenic Acid A can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com It has been observed to decrease the phosphorylation of p65 and IκBα, which are critical components of this pathway, thereby reducing the inflammatory response in various cell models. mdpi.com This inhibition of NF-κB helps to suppress the production of pro-inflammatory cytokines. nih.gov
Modulation of JAK/STAT Signaling Pathway: Ganoderenic Acid A also exerts its anti-inflammatory effects by targeting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Studies have indicated that it can suppress the phosphorylation of STAT3, a key protein in this pathway, which is often constitutively active in inflammatory conditions. nih.govnih.gov By inhibiting the JAK/STAT3 pathway, Ganoderenic Acid A can reduce the expression of various inflammatory mediators. researchgate.net
Anticancer Properties
The anticancer activities of Ganoderenic Acid A are a major area of research, with studies revealing its multifaceted effects on cancer cells.
Inhibition of Cell Proliferation: Ganoderenic Acid A has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. nih.gov It can arrest the cell cycle at the G0/G1 phase, thereby halting the uncontrolled growth of cancer cells. nih.gov
Induction of Apoptosis: A key mechanism of its anticancer action is the induction of apoptosis, or programmed cell death. Ganoderenic Acid A can trigger apoptosis through multiple pathways, including the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-3 and caspase-9. nih.gov It has also been found to regulate the expression of apoptosis-related proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of anti-apoptotic proteins. tongyubio.com
Anti-Metastatic Effects: Research indicates that Ganoderenic Acid A can suppress the migration and invasion of cancer cells, which are crucial steps in the metastatic process. nih.gov It has been shown to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of the extracellular matrix, a key event in tumor invasion. semanticscholar.org
Molecular Targets in Cancer Therapy:
MDM2: Ganoderenic Acid A has been identified as a potential inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is a key negative regulator of the p53 tumor suppressor protein. By binding to MDM2, Ganoderenic Acid A can disrupt the MDM2-p53 interaction, leading to the activation of p53 and subsequent apoptosis in cancer cells. mdpi.com
GLUT1/3: Recent studies have revealed that Ganoderenic Acid A can target glucose transporters GLUT1 and GLUT3, which are often overexpressed in cancer cells to meet their high energy demands. nih.govrsc.org By inhibiting these transporters, Ganoderenic Acid A can effectively "starve" cancer cells by reducing their glucose uptake, thus impeding their growth. nih.gov
Hepatoprotective Effects
Ganoderenic Acid A has shown significant potential in protecting the liver from various forms of injury.
Mechanisms of Liver Protection: Studies have demonstrated that Ganoderenic Acid A can protect against liver damage induced by toxins like alcohol and α-amanitin. nih.govnih.gov Its hepatoprotective mechanisms include reducing oxidative stress by increasing the activity of antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD), and decreasing levels of malondialdehyde (MDA). nih.gov It also ameliorates lipid metabolism in the liver, reducing the accumulation of triglycerides and cholesterol. nih.gov
Modulation of Liver-Specific Pathways: Ganoderenic Acid A has been found to regulate several metabolic pathways in the liver, including retinol (B82714) metabolism, fatty acid biosynthesis, and amino acid metabolism. nih.gov In cases of alcoholic liver injury, it can modulate the expression of genes related to lipid metabolism and inflammatory responses. nih.gov Furthermore, it has been shown to inhibit the JAK2-STAT3 signaling pathway in the liver, which can contribute to reducing inflammation and injury.
Neuroprotective Effects
The neuroprotective properties of Ganoderenic Acid A are an emerging area of research with promising findings.
Mechanisms of Neuronal Protection: Ganoderenic Acid A has been shown to protect nerve cells from damage through various mechanisms, including anti-inflammatory, anti-oxidative stress, and anti-apoptotic actions. researchgate.net It can reduce neuroinflammation by modulating the activity of microglial cells and regulating the balance of pro-inflammatory and anti-inflammatory cytokines. researchgate.net
Impact on Cognitive Function: Studies suggest that Ganoderenic Acid A may improve cognitive function. In animal models, it has been shown to ameliorate cognitive deficits associated with conditions like Alzheimer's disease and chemotherapy-induced cognitive impairment. It appears to promote the clearance of amyloid-beta plaques and enhance neuronal survival and growth by up-regulating proteins such as brain-derived neurotrophic factor (BDNF). It has also been found to mitigate dopaminergic neuron ferroptosis, suggesting a potential role in Parkinson's disease. nih.gov
Chemical Synthesis and Structure Activity Relationship Sar Studies
Total Synthesis Approaches to Ganoderenic Acid A
Based on available academic literature, the total synthesis of Ganoderenic Acid A has not yet been reported. Research has predominantly focused on the isolation of this compound from natural sources, such as Ganoderma lucidum, where it is found in relative abundance. bohrium.commdpi.comnih.gov The availability of the natural product has allowed researchers to prioritize semi-synthetic modifications to explore its therapeutic potential, rather than developing a complex de novo total synthesis route. nih.gov
Semi-synthetic Derivatization and Analog Preparation for Research
Due to the relatively low bioactivity of naturally occurring Ganoderenic Acid A, researchers have focused on semi-synthesis to create derivatives with improved efficacy. bohrium.comresearchgate.net These efforts primarily target specific functional groups on the molecule.
The carboxylic acid group on the side chain of Ganoderenic Acid A is a primary site for chemical modification. bohrium.comnih.gov This functional group is often targeted to improve pharmacokinetic properties, as the free carboxyl group can lead to poor membrane permeability and rapid metabolism. mdpi.com Modifications aim to mask the polar carboxyl group, thereby potentially enhancing the compound's bioavailability and cellular uptake.
A significant strategy in the semi-synthetic modification of Ganoderenic Acid A is the conversion of its terminal carboxyl group into a variety of amide derivatives. mdpi.comresearchgate.net A general synthetic scheme involves the reaction of Ganoderenic Acid A with a range of primary or secondary amines. This amidation is typically facilitated by a peptide coupling agent, such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). mdpi.com This method has been used to successfully synthesize a series of amide derivatives, including those formed with aliphatic amines, anilines, and benzylamines. mdpi.com
| Derivative | Amine Reagent Used | Reported Yield | Reference |
|---|---|---|---|
| (n-butyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A1) | 1-Butanamine | 80.6% | mdpi.com |
| (n-hexyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A2) | 1-Hexanamine | 65.6% | mdpi.com |
| (4-Methylphenyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A3) | p-Toluidine | 30.3% | mdpi.com |
| (3,5-Dichlorobenzyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A8) | 3,5-Dichlorobenzylamine | 96.5% | mdpi.com |
| (2,3-Dihydro-1H-inden-2-yl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A9) | 2-Aminoindane HCl | 94.4% | mdpi.com |
| (4-Methylphenethyl)-(7β,15α,25R)-7,15-Dihydroxy-3,11,23-Trioxolanost-8-en-26-oic Amide (A10) | 2-(4-methylphenyl)ethanamine | 85.6% | mdpi.com |
Rational Design Principles for Ganoderenic Acid A Analogs
The rational design of Ganoderenic Acid A analogs is guided by the need to overcome the low potency and potential pharmacokinetic limitations of the parent compound. mdpi.comresearchgate.net A key principle is target-based design. For instance, after identifying that Ganoderenic Acid A may interact with the MDM2-p53 pathway, derivatives were designed to enhance this interaction. mdpi.comresearchgate.net The modification of the carboxyl group into various amides is a deliberate strategy to explore how different substituents affect binding affinity and biological activity. mdpi.com This approach allows for the systematic investigation of the chemical space around the core structure to identify derivatives with significantly improved efficacy. researchgate.net
Elucidation of Structure-Activity Relationships (SAR) for Biological Efficacy
Understanding the relationship between the structure of Ganoderenic Acid A and its biological effects is crucial for designing more potent analogs.
The functional groups on the Ganoderenic Acid A scaffold play distinct roles in its biological activity.
Carboxyl Group: The carboxylic acid group in the side chain is essential for certain biological activities. For example, it is critical for the recognition and inhibitory activity against aldose reductase. nih.govresearchgate.net However, for anti-cancer applications, this group is a liability due to its high polarity. The synthesis of amide derivatives has shown that masking the carboxyl group can lead to compounds with significantly enhanced anti-proliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). mdpi.com For instance, the amide derivative A2 showed higher activity across three different tumor cell lines compared to the parent Ganoderenic Acid A. mdpi.comresearchgate.net This suggests that while the carboxyl group is important for some interactions, its conversion to less polar amides can improve anti-cancer efficacy.
Hydroxyl Group: The position and presence of hydroxyl groups on the triterpenoid (B12794562) core are also important determinants of activity. Studies on a range of ganoderic acids have revealed that a hydroxyl (OH) substituent at the C-11 position is a key feature for aldose reductase inhibition. nih.govresearchgate.net Furthermore, for some ganoderic acids, the presence of hydroxyl groups at C-3, C-7, and C-15 is important for potent activity. nih.gov In contrast, research on ganoderic acid DM analogues for anti-prostate cancer activity found that a hydroxyl group at C-3 reduced both solubility and biological activity, whereas an acetate (B1210297) group at the same position improved these properties. nottingham.ac.uk These findings highlight the nuanced role of hydroxyl groups, where their contribution to bioactivity is highly dependent on their position on the steroid nucleus and the specific biological target being assayed.
| Compound | Inhibition Rate on MCF-7 (50 µM, 48h) | Inhibition Rate on HepG2 (50 µM, 48h) | Inhibition Rate on SJSA-1 (50 µM, 72h) | Reference |
|---|---|---|---|---|
| GAA | 20.37% | 32.06% | 15.82% | mdpi.com |
| A2 | 49.49% | 45.02% | 34.20% | mdpi.com |
| A6 | 63.64% | 38.71% | 16.59% | mdpi.com |
| A7 | 50.62% | 46.99% | 20.17% | mdpi.com |
| A9 | 46.91% | 39.11% | 17.96% | mdpi.com |
Correlation Between Structural Modifications and Potency/Selectivity
The inherent, though relatively low, bioactivity of Ganoderenic Acid A (GAA) has prompted research into its structural modification to enhance potency and selectivity, particularly for anti-cancer applications. bohrium.comresearchgate.net Studies have focused on modifying the carboxyl group at the C-26 position, a site identified as crucial for its biological actions. mdpi.comnih.gov
One notable approach involves the synthesis of a series of amide derivatives by reacting the carboxyl group of GAA with various amines. bohrium.commdpi.com This modification aims to improve its anti-tumor activity and potentially address pharmacokinetic challenges associated with the free carboxyl group. nih.gov The synthesis is typically achieved by reacting GAA with different primary amines—such as fatty amines, anilines, and benzylamines—in the presence of coupling agents like TBTU and DIPEA in a solvent such as DCM. bohrium.commdpi.com
The resulting amide derivatives have demonstrated varied and sometimes significantly improved anti-proliferative activity against different cancer cell lines. mdpi.comnih.gov For instance, certain derivatives showed enhanced activity against MCF-7 (breast cancer), SJSA-1 (osteosarcoma), and HepG2 (liver cancer) cell lines compared to the parent GAA compound. mdpi.comnih.gov Notably, the anti-proliferative effects were found to be dependent on the structure of the introduced amide moiety, with some derivatives exhibiting selectivity for different cancer cell types. bohrium.comnih.gov For example, a derivative labeled A6 (formed with p-fluorobenzylamine) showed the strongest inhibition of MCF-7 cells, while another derivative, A2 , was selected for further study due to its high activity across three different tumor cell lines and lower toxicity to normal HK2 cells. mdpi.comnih.govnih.gov
Another advanced modification strategy involves the design and synthesis of GAA-based PROTACs (Proteolysis Targeting Chimeras). nih.gov In this approach, GAA, which has an affinity for the Murine Double Minute 2 (MDM2) protein, is linked to a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL). nih.govbohrium.com This bifunctional molecule is designed to bring MDM2 into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the MDM2 protein. nih.gov Structure-activity analysis of these PROTACs revealed that the type of linker and E3 ligase ligand significantly impacts activity. PROTACs using a VHL ligand (V-series) were more effective than those using a cereblon ligand (C-series), and the inclusion of 2O-4O PEG linkers markedly improved anti-tumor activity. nih.govbohrium.com The derivative V10 showed the best selectivity in MDA-MB-231 triple-negative breast cancer cells, with a 5-fold higher activity than the parent GAA. bohrium.com
These studies underscore that strategic modifications to the Ganoderenic Acid A scaffold, particularly at the C-26 carboxyl group, can lead to derivatives with substantially enhanced potency and modulated selectivity, providing promising avenues for developing novel therapeutic agents. mdpi.comnih.gov
Computational Chemistry and Molecular Modeling in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in understanding the structure-activity relationships of Ganoderenic Acid A and its derivatives. bohrium.comnih.gov These in silico methods provide crucial insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent and selective compounds. bohrium.comnih.gov
Molecular Docking for Ligand-Target Interactions
Molecular docking simulations have been extensively used to predict and analyze the binding of Ganoderenic Acid A and its modified forms to various protein targets implicated in diseases like cancer and Parkinson's disease. mdpi.comnih.gov
A significant target explored is the MDM2 protein , a negative regulator of the p53 tumor suppressor. bohrium.commdpi.com Docking studies predicted that GAA has a natural affinity for MDM2. mdpi.comnih.gov Simulations showed the tetracyclic triterpenoid core of GAA fits into a pocket of MDM2, with its carboxyl terminus exposed to the solvent. mdpi.com This interaction is stabilized by hydrogen bonds, for instance, between the hydroxyl group of GAA and the residue Met58 of MDM2. mdpi.com When the amide derivative A2 was docked with MDM2, it showed a stronger binding affinity (KD = 1.68 µM) compared to GAA (KD = 12.73 µM), corroborating its enhanced biological activity. mdpi.com Similarly, GAA-based PROTACs like V10 were modeled to understand how they simultaneously bind to both MDM2 and the VHL E3 ligase, providing a structural basis for their protein-degrading function. nih.govbohrium.com
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations have been applied to elucidate the electronic and structural properties of ganoderic acids that are critical for their biological activity. nih.gov In a study analyzing 24 different ganoderic acids, the semi-empirical method AM1 was used to calculate a variety of molecular descriptors. nih.gov
By employing pattern recognition techniques like principal component analysis (PCA) and hierarchical cluster analysis (HCA), researchers were able to identify the key properties that distinguish ganoderic acids with high cytotoxicity against tumor cells from those with lower activity. nih.govnih.gov The analysis revealed that the most important variables for classifying cytotoxic activity were the energy of the highest occupied molecular orbital (EHOMO), Mulliken electronegativity (χ), electronic energy (Eel), the octanol/water partition coefficient (logP), and the Connolly molecular area (MA). nih.gov These findings provide a quantitative basis for the structure-activity relationship, suggesting that a compound's electronic properties and hydrophobicity are key determinants of its ability to act as a cytotoxic agent. This approach helps in understanding the conformational and electronic prerequisites for the desired biological effect. nih.gov
Mentioned Compounds
In Vitro Biological Activities and Mechanistic Elucidation in Cellular Models
Antineoplastic Activities in Cancer Cell Lines
Ganoderenic acid A has demonstrated significant antineoplastic activities across a range of human cancer cell lines. Its effects are primarily characterized by the induction of programmed cell death (apoptosis), interruption of the cell division cycle, and a reduction in the ability of cancer cells to multiply and form new colonies. nih.govbvsalud.org
Apoptosis is a critical process for eliminating malignant cells. Ganoderenic acid A has been shown to trigger this cell death pathway through a series of coordinated molecular events within the cancer cell. nih.govbvsalud.orgbrieflands.com Studies indicate that Ganoderenic acid A can induce apoptosis in various cancer cells, including human hepatocellular carcinoma (HCC), osteosarcoma, and B-cell lymphoma cells. nih.govbvsalud.org
A key mechanism through which Ganoderenic acid A induces apoptosis is by activating the caspase cascade, a family of cysteine proteases that execute the cell death program. nih.gov Research on human hepatocellular carcinoma cell lines, HepG2 and SMMC7721, revealed that treatment with Ganoderenic acid A significantly increased the expression levels of cleaved caspase-3. nih.govbohrium.com Caspase-3 is a crucial executioner caspase, and its activation is a hallmark of apoptosis. nih.gov Further studies have substantiated that the apoptotic activity of Ganoderenic acid A involves the activation of both initiator caspase-9 and executioner caspase-3, confirming its action through the intrinsic, or mitochondrial, pathway of apoptosis. nih.gov
| Cell Line | Key Findings | Reference |
| HepG2, SMMC7721 (Hepatocellular Carcinoma) | Increased expression of cleaved caspase-3. | nih.govbohrium.com |
| General Cancer Cell Lines | Induction of apoptosis involves the activity of caspase-3 and caspase-9. | nih.govnih.gov |
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bak, Bim) members. nih.govnih.gov The ratio between these opposing factions determines the cell's fate. Ganoderenic acid A has been found to modulate this balance in favor of apoptosis. nih.govnih.gov Specifically, treatment with Ganoderenic acid A leads to the overexpression of the pro-apoptotic protein Bax. nih.govnih.gov An increased Bax/Bcl-2 ratio is a critical event that promotes the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process. nih.govresearchgate.net While direct evidence for Ganoderenic acid A's effect on BIM is less characterized, the upregulation of Bax is a well-documented mechanism of its pro-apoptotic action. nih.govnih.gov
| Protein Family | Specific Protein | Effect of Ganoderenic Acid A | Cancer Cell Context | Reference |
| Bcl-2 Family | Bax (Pro-apoptotic) | Overexpression/Upregulation | General Cancer Cell Lines, B-cell Lymphoma | nih.govnih.gov |
| Bcl-2 Family | Bcl-2 (Anti-apoptotic) | Downregulation (inferred from increased Bax/Bcl-2 ratio) | HeLa Cells (with related Ganoderic Acids) | nih.govresearchgate.net |
The integrity of the mitochondrial membrane is crucial for cell survival. A key event in the intrinsic apoptotic pathway is the loss of the mitochondrial membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. nih.gov Ganoderenic acid A has been shown to induce mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential. nih.govnih.gov This disruption leads to the release of cytochrome c into the cytoplasm. nih.govnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates caspase-9, initiating the caspase cascade and executing cell death. nih.govresearchgate.net
| Cell Line | Effect on Mitochondria | Consequence | Reference |
| General Cancer Cell Lines | Causes mitochondrial dysfunction. | Release of cytochrome c into the cytosol. | nih.govnih.gov |
| HeLa (Cervical Carcinoma) | Decreased mitochondrial membrane potential. | Release of cytochrome c from mitochondria. | nih.govresearchgate.net |
| MCF-7 (Breast Cancer) | Decreased mitochondrial membrane potential (by related Ganoderic Acid DM). | Contributes to apoptosis. | nih.gov |
In addition to inducing apoptosis, Ganoderenic acid A exerts its antineoplastic effects by halting the progression of the cell cycle, thereby preventing cancer cell replication. nih.gov Studies have shown that Ganoderenic acid A can arrest the cell cycle at the G0/G1 phase in human hepatocellular carcinoma cells. nih.govbohrium.com This cell cycle arrest is achieved through the modulation of key regulatory proteins. Specifically, Ganoderenic acid A treatment leads to the downregulation of cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitor p21. nih.govbohrium.com The reduction in cyclin D1 disrupts the formation of active cyclin/CDK complexes that are necessary for the transition from the G0/G1 to the S phase. nih.gov While other related ganoderic acids have been shown to induce arrest at the S phase in different cell lines, the primary reported effect for Ganoderenic acid A is at the G0/G1 checkpoint. nih.govresearchgate.net
| Cell Line | Cell Cycle Phase Arrested | Key Molecular Changes | Reference |
| HepG2, SMMC7721 (Hepatocellular Carcinoma) | G0/G1 Phase | Downregulation of cyclin D1; Upregulation of p21. | nih.govbohrium.com |
| HeLa (Cervical Carcinoma) | G1 Phase (by GA-Mf), S Phase (by GA-S) | Not specified for GA-A. | nih.govresearchgate.net |
A fundamental characteristic of cancer is uncontrolled cell proliferation. Ganoderenic acid A has been consistently shown to inhibit the proliferation of various cancer cells in a manner that is dependent on both the concentration of the compound and the duration of exposure. nih.govbvsalud.org This inhibitory effect has been observed in human hepatocellular carcinoma (HepG2 and SMMC7721), osteosarcoma (HOS and MG-63), breast cancer, and gallbladder cancer cell lines. nih.govbvsalud.orgnih.gov Furthermore, Ganoderenic acid A significantly suppresses the ability of cancer cells to form colonies, which is a measure of their capacity for self-renewal and sustained growth. nih.govnih.gov This anti-proliferative activity is a direct consequence of the induced apoptosis and cell cycle arrest. nih.gov
| Cancer Type | Cell Lines | Observed Effects | Reference |
| Hepatocellular Carcinoma | HepG2, SMMC7721 | Dose- and time-dependent inhibition of proliferation. | nih.govbohrium.com |
| Osteosarcoma | HOS, MG-63 | Dose-dependent inhibition of proliferation. | bvsalud.org |
| Breast Cancer | Not specified | Suppression of cell proliferation and colony formation. | nih.gov |
| Gallbladder Cancer | Not specified | Inhibition of cell viability and colony formation. | nih.gov |
| Acute Lymphoblastic Leukemia | NALM-6 | Decreased cell proliferation. | brieflands.com |
Suppression of Angiogenesis in Cellular Models
While various compounds from Ganoderma lucidum, such as Ganoderic acid Me and polysaccharide peptides, have been shown to inhibit angiogenesis, the specific role of Ganoderenic Acid A in this process is still under investigation. nih.govamegroups.cn Studies on the broader class of ganoderic acids suggest that they can down-regulate the expression of pro-angiogenic genes like vascular endothelial growth factor (VEGF) and interleukins (IL-6, IL-8), which are crucial for the formation of new blood vessels that supply tumors. nih.gov This modulation often occurs through the inhibition of signaling pathways like NF-κB. nih.gov However, direct evidence detailing the specific mechanisms of Ganoderenic Acid A in suppressing angiogenesis in cancer cell models requires further elucidation.
Modulation of Cell Migration and Invasion
Ganoderenic Acid A has demonstrated significant capabilities in hindering the migration and invasion of various cancer cells, which are critical steps in tumor metastasis.
In human hepatocellular carcinoma (HCC) cell lines, HepG2 and SMMC7721, treatment with Ganoderenic Acid A led to a notable reduction in both cell migration and invasion. nih.gov Similarly, the compound suppressed the invasive behavior of highly metastatic human breast cancer cells (MDA-MB-231) and human osteosarcoma cells. nih.govresearchgate.net Research on human lung cancer cells (H460, A549, and the cisplatin-resistant A549/DDP) further corroborates these findings, showing that Ganoderenic Acid A can suppress their migratory and invasive potential.
The anti-invasive effects of Ganoderenic Acid A are often linked to the inhibition of key signaling pathways that regulate cell motility and the expression of proteins involved in metastasis. researchgate.net
Table 1: Effect of Ganoderenic Acid A on Cancer Cell Migration and Invasion
| Cancer Cell Line | Observed Effect | Source |
|---|---|---|
| HepG2 (Hepatocellular Carcinoma) | Suppressed migration and invasion | nih.gov |
| SMMC7721 (Hepatocellular Carcinoma) | Suppressed migration and invasion | nih.gov |
| MDA-MB-231 (Breast Cancer) | Suppressed invasive behavior | researchgate.net |
| Human Osteosarcoma Cells | Suppressed invasion | nih.gov |
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix, a key process in cancer cell invasion and metastasis. mdpi.com While several related ganoderic acids, such as Ganoderic acid T and Ganoderic acid Me, have been shown to effectively down-regulate the expression and activity of MMP-2 and MMP-9, direct studies focusing exclusively on the inhibitory effect of Ganoderenic Acid A on these specific MMPs are not extensively detailed in the current body of research. nih.govnih.govmiloa.eu The inhibition of MMPs by other ganoderic acids is often attributed to the suppression of signaling pathways like NF-κB, which controls the transcription of MMP genes. nih.govnih.gov
Autophagy Modulation in Cancer Cells
Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The effect of Ganoderenic Acid A on autophagy appears to be context-dependent.
In some cancer models, Ganoderenic Acid A has been shown to induce autophagy. For instance, in human glioblastoma cells, it can trigger autophagy as part of its cytotoxic effects. mdpi.com Conversely, in certain lung cancer cells, Ganoderenic Acid A has been found to suppress autophagy. This suppression was shown to be a key mechanism in overcoming chemotherapy resistance.
This dual functionality suggests that Ganoderenic Acid A's influence on autophagy may depend on the specific cancer type and the cellular context, representing a complex area of its biological activity.
Upregulation of Autophagy-Related Genes (e.g., RB1CC1, MAP1LC3B, BECN1, ATG5, ATG10)
While Ganoderenic Acid A has been shown to modulate autophagy, specific studies detailing its direct effect on the upregulation of key autophagy-related genes such as RB1CC1, MAP1LC3B, BECN1, ATG5, and ATG10 in cancer cells are limited. Research on related compounds and different cell types has indicated that ganoderic acids can influence the expression of genes like Becn1 and Map1lc3b, but more targeted research is needed to confirm these specific genetic modulations by Ganoderenic Acid A in cancer cells.
Sensitization of Cancer Cells to Chemotherapeutic Agents
A significant aspect of Ganoderenic Acid A's potential in cancer therapy is its ability to enhance the efficacy of conventional chemotherapeutic drugs. It has been demonstrated to sensitize cancer cells to agents like cisplatin.
In human hepatocellular carcinoma cells (HepG2), Ganoderenic Acid A was found to enhance chemosensitivity to cisplatin. nih.gov This synergistic effect is often achieved through the inhibition of signaling pathways that contribute to drug resistance. For example, Ganoderenic Acid A can potentiate cisplatin's cytotoxicity in gallbladder cancer cells by promoting DNA damage within the cancer cells.
By overcoming drug resistance mechanisms, Ganoderenic Acid A could potentially be used in combination therapies to improve treatment outcomes and reduce the required doses of cytotoxic drugs.
Table 2: Chemosensitization Effect of Ganoderenic Acid A
| Cancer Type | Chemotherapeutic Agent | Observed Effect of Combination | Source |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG2) | Cisplatin | Enhanced chemosensitivity | nih.gov |
| Gallbladder Cancer | Cisplatin | Potentiated cytotoxicity via promotion of DNA damage |
In Vitro Anti-inflammatory Activities and Mechanistic Elucidation in Cellular Models
Ganoderenic Acid A (GAA) has demonstrated notable anti-inflammatory effects across different cell-based studies. These activities are primarily attributed to its ability to modulate key inflammatory molecules and signaling pathways.
Modulation of Pro-inflammatory Mediators (e.g., IL-1β, IL-6, TNF-α, COX-2, iNOS)
Research has consistently shown that Ganoderenic Acid A can suppress the production of several critical pro-inflammatory mediators. In studies involving human nucleus pulposus (NP) cells stimulated with Interleukin-1β (IL-1β), treatment with GAA significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Concurrently, GAA suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in these cells. nih.gov Similar inhibitory effects on the release of IL-1β, IL-6, and TNF-α were observed in lipopolysaccharide (LPS)-stimulated primary mouse microglial cells, further highlighting GAA's role in controlling inflammatory cytokine release. spandidos-publications.combohrium.com While one study noted that GAA treatment did not alter the mRNA expression of these cytokines, it effectively decreased their release into the cell culture medium, suggesting a post-transcriptional or translational level of regulation. spandidos-publications.com Another related compound, Ganoderic acid T, has also been shown to down-regulate the expression of iNOS. nih.gov
Table 1: Effect of Ganoderenic Acid A on Pro-inflammatory Mediators in Cellular Models
| Cell Model | Stimulant | Mediator | Effect | Citation |
|---|---|---|---|---|
| Human Nucleus Pulposus Cells | IL-1β | TNF-α | Inhibition of production | nih.gov |
| Human Nucleus Pulposus Cells | IL-1β | IL-6 | Inhibition of production | nih.gov |
| Human Nucleus Pulposus Cells | IL-1β | iNOS | Suppression of expression | nih.gov |
| Human Nucleus Pulposus Cells | IL-1β | COX-2 | Suppression of expression | nih.gov |
| Primary Mouse Microglia | LPS | IL-1β | Decreased release | spandidos-publications.combohrium.com |
| Primary Mouse Microglia | LPS | IL-6 | Decreased release | spandidos-publications.combohrium.com |
| Primary Mouse Microglia | LPS | TNF-α | Decreased release | spandidos-publications.combohrium.com |
Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, Notch1, TLR4/MyD88)
The anti-inflammatory effects of Ganoderenic Acid A are underpinned by its ability to interfere with key intracellular signaling pathways that orchestrate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target. In IL-1β-stimulated human NP cells, GAA was found to inhibit the phosphorylation of the p65 subunit of NF-κB and prevent the degradation of its inhibitor, IκBα. nih.gov This mechanism was corroborated in studies with caerulein-stimulated pancreatic acinar cells and LPS-stimulated microglial cells, where GAA also suppressed NF-κB activation. spandidos-publications.com
Furthermore, studies on ganoderic acids (a class of compounds including GAA) demonstrate the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/NF-κB signaling pathway in macrophages. nih.gov A molecular docking study identified a direct interaction between Ganoderenic Acid A and Notch-1, a transmembrane receptor crucial for cell fate decisions. researchgate.net This interaction resulted in the downregulation of Notch-1 mRNA expression in IMR-32 neuroblastoma cells, indicating a potential mechanism for its therapeutic effects. researchgate.net While a Ganoderma lucidum extract containing a mixture of compounds including GAA was shown to inhibit the Mitogen-activated protein kinase (MAPK) pathway, further research is needed to confirm this effect for the isolated Ganoderenic Acid A.
Table 2: Inhibition of Inflammatory Signaling Pathways by Ganoderenic Acid A
| Pathway | Cellular Model | Key Findings | Citation |
|---|---|---|---|
| NF-κB | Human Nucleus Pulposus Cells | Inhibited p65 phosphorylation and IκBα degradation. | nih.gov |
| Primary Mouse Microglia | Reduced LPS-induced p65 expression. | spandidos-publications.com | |
| TLR4/MyD88 | Macrophages | Ganoderic acids inhibit the TLR4/MyD88/NF-κB pathway. | nih.gov |
| Notch1 | IMR-32 Neuroblastoma Cells | Binds to and downregulates Notch-1 mRNA expression. | researchgate.net |
Immunomodulatory Activities in Cellular Systems
Beyond its direct anti-inflammatory actions, Ganoderenic Acid A also exhibits immunomodulatory activities by influencing the function and behavior of various immune cells.
Effects on Immune Cell Activation and Proliferation (e.g., CD8+ T cells, CD4+ T cells, macrophages)
Ganoderenic Acid A has been shown to modulate the activity of key immune effector cells. In vitro findings indicate that GAA treatment of lymphoma cells enhances their recognition by CD4+ T cells. nih.govnih.gov This is achieved by increasing the expression of HLA class II proteins, which are essential for presenting antigens to T helper cells. nih.govresearchgate.net While direct studies on the proliferation of T cells are limited, one study showed that GAA could enhance the cytotoxicity of T cells when co-administered with oxaliplatin (B1677828) in a lymphocyte-tumor co-culture system. benthamdirect.com Another study reported that GAA treatment in a mouse model led to the enhancement of cytotoxic CD8+ T cells. nih.govnih.gov
Regarding macrophages, a central cell type in innate immunity, ganoderic acids have been found to inhibit the polarization of macrophages towards the pro-inflammatory M1 phenotype. nih.gov
Cytokine Production Modulation by Immune Cells
Ganoderenic Acid A can directly modulate the production of cytokines by immune cells. In LPS-stimulated primary mouse microglia, which are the resident macrophages of the central nervous system, GAA significantly decreased the release of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in a concentration-dependent manner. spandidos-publications.combohrium.com In experiments with bone marrow-derived macrophages, a mixture of ganoderic acids was shown to significantly decrease the mRNA levels of IL-6, IL-1β, and Monocyte Chemoattractant Protein-1 (MCP-1). A related compound, Ganoderic acid C1, was also found to be a potent suppressor of TNF-α production in LPS-stimulated macrophages. tandfonline.com
Table 3: Immunomodulatory Effects of Ganoderenic Acid A on Immune Cells
| Immune Cell | Activity | Key Findings | Citation |
|---|---|---|---|
| CD4+ T cells | Activation | Enhances recognition of tumor cells via increased HLA class II presentation. | nih.govnih.govresearchgate.net |
| CD8+ T cells | Activation | Enhances cytotoxic activity. | nih.govnih.govbenthamdirect.com |
| Macrophages | Polarization | Ganoderic acids inhibit M1 polarization. | nih.gov |
| Microglia | Cytokine Production | Decreases release of IL-1β, IL-6, and TNF-α. | spandidos-publications.combohrium.com |
Antioxidant Activities in Cellular Systems
Ganoderenic Acid A exhibits notable antioxidant properties in various cellular models, protecting cells from damage induced by oxidative stress. nih.govmdpi.comnih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through its antioxidant defense systems. nih.gov GA-A's antioxidant capacity is multifaceted, involving the direct scavenging of ROS and the modulation of endogenous antioxidant enzyme systems. nih.govnih.gov
Ganoderenic Acid A has been shown to directly counteract oxidative stress by reducing the intracellular accumulation of ROS. nih.gov In a study using rat glomerular mesangial cells exposed to high glucose conditions—a model for diabetic nephropathy—treatment with GA-A significantly attenuated the overproduction of ROS. nih.gov Similarly, in a model of intervertebral disc degeneration, GA-A was found to suppress H₂O₂-induced oxidative stress in nucleus pulposus cells. mdpi.com The accumulation of ROS can lead to cellular damage, including apoptosis. nih.gov By scavenging these reactive species, GA-A helps maintain cellular homeostasis and viability. mdpi.comnih.gov For instance, increased ROS production is linked to the induction of apoptosis, and GA-A has demonstrated a protective effect in lens epithelial cells by enhancing cell viability and antioxidant activity against UVB radiation-induced damage. mdpi.com
Beyond direct scavenging, Ganoderenic Acid A reinforces the cell's intrinsic antioxidant defenses by modulating the activity of key antioxidant enzymes. nih.govnih.govnih.gov The body's antioxidant defense system includes enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx), which play crucial roles in detoxifying ROS. nih.govresearchgate.net
In primary hippocampal neurons, GA-A treatment significantly improved SOD activity, contributing to its neuroprotective effects. nih.gov In a model of high glucose-induced stress in glomerular mesangial cells, GA-A treatment counteracted the decrease in both SOD and CAT activities. nih.gov Furthermore, in studies of alcoholic liver injury, intervention with ganoderic acids led to increased levels of SOD and CAT. nih.gov The compound also influences the thioredoxin (Trx) system. The Trx system, comprising thioredoxin and thioredoxin reductase (TrxR), is another critical thiol-reducing system that protects against oxidative stress. nih.gov Research indicates that GA-A can mitigate the activation of pathways linked to oxidative stress, which involves components like the Trx/TrxR system. nih.gov
Table 1: Effect of Ganoderenic Acid A on Endogenous Antioxidant Enzymes
| Cellular Model | Stressor | Enzyme Affected | Observed Effect of GA-A | Reference |
| Primary Hippocampal Neurons | Magnesium-free | Superoxide Dismutase (SOD) | Significantly improved SOD activity | nih.gov |
| Rat Glomerular Mesangial Cells | High Glucose | Superoxide Dismutase (SOD) | Attenuated the decrease in SOD activity | nih.gov |
| Rat Glomerular Mesangial Cells | High Glucose | Catalase (CAT) | Attenuated the decrease in CAT activity | nih.gov |
| Mouse Model of Alcoholic Liver Injury | Alcohol | Superoxide Dismutase (SOD), CAT | Increased levels of SOD and CAT | nih.gov |
The glutathione system is a cornerstone of cellular antioxidant defense, with the tripeptide glutathione (GSH) being a major non-enzymatic antioxidant. mdpi.com Ganoderenic Acid A has been shown to positively influence this system. In a mouse model of alcoholic liver injury, administration of ganoderic acids significantly ameliorated oxidative stress by increasing the levels of glutathione. nih.gov Glutathione peroxidase (GPx), a key enzyme in this system, catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides at the expense of GSH, thus protecting the cell from oxidative damage. nih.govnih.gov The ability of ganoderic acids to increase both glutathione levels and the activity of enzymes like GPx underscores their comprehensive role in bolstering the cellular antioxidant network and mitigating oxidative damage. nih.gov
Other Emerging Biological Activities in Cellular Models
Ganoderenic acids, including Ganoderenic Acid A, have demonstrated a spectrum of antiviral activities against several viruses. nih.govnih.gov Research has shown that these compounds can inhibit the replication of Hepatitis B virus (HBV). researchgate.netnih.gov In one study, ganoderic acid at a concentration of 8 µg/mL was found to inhibit HBV replication in HepG2215 cells over an eight-day period, reducing the production of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg). nih.gov
The antiviral effects of ganoderic acids also extend to the Human Immunodeficiency Virus (HIV) and Enterovirus 71 (EV71). nih.govresearchgate.netresearchgate.net While many studies focus on a range of ganoderic acids, GA-A is recognized as a key bioactive component with these properties. nih.govnih.gov Furthermore, another related compound, Ganoderic Acid T, has been studied for its ability to prevent Sendai virus (SeV) infection, a model for RNA viruses. researchgate.netnih.gov The mechanism appears to involve the modulation of host signaling pathways, such as the mTOR and IL-17 signaling pathways, to create an antiviral state within the host cell. researchgate.netnih.gov
Table 2: Antiviral Activity of Ganoderic Acids
| Virus | Specific Ganoderic Acid (if specified) | Cell Line/Model | Observed Effect | Reference |
| Hepatitis B virus (HBV) | Ganoderic acid (general) | HepG2215 cells | Inhibited viral replication; reduced HBsAg & HBeAg | nih.gov |
| Human Immunodeficiency Virus (HIV) | Ganoderic acids (general) | Not specified | Anti-HIV activity noted | nih.govnih.govresearchgate.net |
| Enterovirus 71 (EV71) | Ganoderic acids (general) | Not specified | Inhibitory effects reported | nih.govresearchgate.netresearchgate.net |
| Sendai virus (SeV) | Ganoderic Acid T | SeV-infected cells | Inhibited viral effects via mTOR/IL-17 pathways | researchgate.netnih.gov |
Hepatoprotective Mechanisms (e.g., lipid metabolism, oxidative stress, endoplasmic reticulum stress)
Ganoderenic Acid A demonstrates significant hepatoprotective properties through the modulation of several key cellular pathways, including lipid metabolism, oxidative stress, and endoplasmic reticulum (ER) stress. In cellular models of non-alcoholic steatohepatitis (NASH), Ganoderenic Acid A has been shown to inhibit fat accumulation, steatosis, inflammation, and fibrosis in the liver. researchgate.netnih.gov Its intervention can lead to a reduction in elevated serum levels of aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT), which are key indicators of liver damage. researchgate.netnih.gov
The compound effectively ameliorates alcoholic liver injury by improving lipid metabolism. nih.govrsc.org Studies show that Ganoderenic Acid A administration significantly inhibits the abnormal increase of serum total triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in models of alcohol-induced liver injury. nih.gov It also protects against excessive lipid accumulation and pathological changes within the liver. rsc.orgnih.gov
A primary mechanism for its hepatoprotective effect is the mitigation of oxidative stress. Ganoderenic Acid A has been observed to decrease hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously increasing the activities of crucial antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH). rsc.orgmurdoch.edu.au This restoration of the oxidant/antioxidant balance helps protect liver cells from damage. mdpi.com In cases of α-amanitin-induced liver injury, Ganoderenic Acid A was found to significantly reduce levels of reactive oxygen species (ROS), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2), further highlighting its ability to counteract inflammation and oxidative stress. mdpi.com
Furthermore, Ganoderenic Acid A modulates the ER stress response, which is a significant factor in the progression of liver disease. researchgate.netsemanticscholar.org Research indicates that it can suppress the expression of ER stress-responsive proteins, including glucose-regulated protein 78 (GRP78) and phosphorylated eukaryotic initiation factor-2α (p-eIF-2α). nih.govsemanticscholar.org By alleviating ER stress, Ganoderenic Acid A helps to prevent the cellular dysfunction that leads to liver inflammation and fibrosis. researchgate.net
Table 1: Key Molecular Targets of Ganoderenic Acid A in Hepatoprotection
| Mechanism | Target/Marker | Observed Effect of Ganoderenic Acid A | Reference |
|---|---|---|---|
| Lipid Metabolism | Triglycerides (TG), Total Cholesterol (TC), LDL-C | Decrease | nih.gov |
| Oxidative Stress | Malondialdehyde (MDA), Reactive Oxygen Species (ROS) | Decrease | rsc.orgmdpi.com |
| Superoxide Dismutase (SOD), Catalase (CAT) | Increase | rsc.org | |
| TNF-α, IL-6, COX-2 | Decrease | mdpi.com | |
| Endoplasmic Reticulum Stress | Glucose-Regulated Protein 78 (GRP78) | Decrease | nih.govsemanticscholar.org |
| Phosphorylated-eukaryotic initiation factor-2α (p-eIF-2α) | Decrease | nih.govsemanticscholar.org |
Neuroprotective Mechanisms (e.g., Aβ clearance in microglia)
Ganoderenic Acid A exhibits neuroprotective potential primarily by facilitating the clearance of amyloid-β (Aβ), a peptide whose accumulation is a hallmark of Alzheimer's disease. mdpi.comnih.govnih.gov In vitro studies using BV2 microglial cells have shown that Ganoderenic Acid A significantly reduces intracellular Aβ42 levels, pointing to its ability to promote Aβ42 degradation within these crucial immune cells of the central nervous system. mdpi.comnih.gov
The principal mechanism underlying this effect is the activation of autophagy. mdpi.comnih.gov Ganoderenic Acid A stimulates the formation of autophagosomes, which are essential for degrading cellular waste, including aggregated proteins like Aβ. nih.gov This process is initiated through the Axl receptor tyrosine kinase (Axl)/RAC/CDC42-activated kinase 1 (Pak1) signaling pathway. mdpi.comnih.gov Western blot analyses have confirmed that Ganoderenic Acid A treatment leads to increased levels of microtubule-associated proteins 1A/1B light-chain 3B-II (LC3B-II), a key marker of autophagy, by upregulating the phosphorylation of Axl and Pak1. mdpi.comnih.gov
The critical role of this pathway was demonstrated in experiments where the effects of Ganoderenic Acid A on Aβ clearance were reversed by the use of R428, an Axl inhibitor, or IPA-3, a Pak1 inhibitor. mdpi.comnih.gov These findings confirm that Ganoderenic Acid A enhances the clearance of Aβ in microglia by inducing autophagy specifically through the Axl/Pak1 signaling cascade. mdpi.comnih.gov
Table 2: Mechanistic Targets of Ganoderenic Acid A in Neuroprotection
| Process | Key Protein/Pathway | Observed Effect of Ganoderenic Acid A | Reference |
|---|---|---|---|
| Aβ Clearance | Intracellular Amyloid-β42 (Aβ42) | Decrease in microglial cells | mdpi.comnih.gov |
| Autophagy Induction | Axl Receptor Tyrosine Kinase (Axl) | Upregulates phosphorylation | mdpi.comnih.gov |
| RAC/CDC42-activated kinase 1 (Pak1) | Upregulates phosphorylation | mdpi.comnih.gov | |
| LC3B-II | Increase | mdpi.comnih.govresearchgate.net |
Anti-fibrosis Mechanisms (e.g., renal, pulmonary fibrosis via TGF-β/Smad)
Ganoderenic Acid A has been identified as a potent agent against fibrosis, particularly renal fibrosis, by targeting the transforming growth factor-beta (TGF-β)/Smad signaling pathway. nih.govnih.gov This pathway is a crucial mediator in the development of tissue fibrosis. escholarship.orgyoutube.com In a TGF-β1-stimulated HK-2 human kidney cell model, Ganoderenic Acid A was found to be the most effective monomer among Ganoderic acids in protecting against fibrosis. nih.gov
The compound hinders the fibrotic process by directly suppressing the deposition of extracellular matrix (ECM) proteins, such as fibronectin and collagen. nih.govnih.gov This is achieved by inhibiting the activation of the TGF-β/Smad2/3 signaling cascade. nih.gov Experimental results show that treatment with Ganoderic acid markedly reduces the expression levels of phosphorylated Smad2/3 in a dose-dependent manner. nih.gov Furthermore, it can increase the expression of Smad7, an inhibitory Smad protein, which in turn hinders the over-activation of the TGF-β/Smad pathway. nih.gov
Ganoderenic Acid A also suppresses the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, which is a key step in fibrosis. nih.govnih.gov It achieves this by decreasing the expression of mesenchymal markers like α-smooth muscle actin (α-SMA) and vimentin, while increasing levels of the epithelial marker E-cadherin. nih.govresearchgate.net Recent studies also suggest that Ganoderenic Acid A ameliorates renal fibrosis by antagonizing the expression of the Niemann-pick C1-like 1 (NPC1L1) gene, which inhibits EMT and reduces ECM formation. researchgate.net
Table 3: Anti-fibrosis Mechanisms of Ganoderenic Acid A via TGF-β/Smad Pathway
| Process | Target Molecule | Observed Effect of Ganoderenic Acid A | Reference |
|---|---|---|---|
| TGF-β/Smad Signaling | Phosphorylated Smad2/3 | Decrease | nih.gov |
| Smad7 | Increase | nih.gov | |
| Niemann-pick C1-like 1 (NPC1L1) | Decrease | researchgate.net | |
| Extracellular Matrix Deposition | Fibronectin, Collagen I | Decrease | nih.govnih.govresearchgate.net |
| α-Smooth Muscle Actin (α-SMA) | Decrease | nih.govresearchgate.net | |
| Epithelial-Mesenchymal Transition (EMT) | E-cadherin | Increase | nih.govresearchgate.net |
| Vimentin, Slug | Decrease | nih.govresearchgate.net |
Anti-atherosclerotic Mechanisms (e.g., macrophage M1 polarization, lipid deposition)
Ganoderenic acids, including Ganoderenic Acid A, demonstrate anti-atherosclerotic effects by targeting key inflammatory processes and lipid accumulation associated with the disease. nih.gov A primary mechanism is the inhibition of M1 macrophage polarization, a pro-inflammatory phenotype that contributes significantly to the formation and instability of atherosclerotic plaques. nih.govmdpi.com
In vitro experiments using bone marrow-derived macrophages (BMDMs) and RAW264.7 cells show that Ganoderic acids significantly decrease the proportion of CD86+ M1 macrophages. nih.gov This inhibition is mediated through the regulation of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov By suppressing this pathway, Ganoderic acids reduce the expression and release of pro-inflammatory cytokines such as IL-6, IL-1β, and MCP-1 from macrophages, thereby mitigating the chronic inflammation that drives atherosclerosis. nih.govnih.gov
In addition to modulating macrophage function, Ganoderic acids also play a role in reducing lipid deposition within the arterial walls. nih.gov Atherosclerosis is characterized by the accumulation of lipids, which are taken up by macrophages, leading to the formation of foam cells—a hallmark of atherosclerotic lesions. nih.gov By inhibiting the pro-inflammatory M1 polarization, Ganoderenic acids indirectly affect the lipid handling capacity of macrophages and contribute to increased plaque stability, as evidenced by a reduced necrotic core size and an increased collagen-to-lipid ratio in lesions. nih.gov
Table 4: Mechanistic Insights into the Anti-atherosclerotic Effects of Ganoderenic Acid A
| Mechanism | Target/Marker | Observed Effect of Ganoderenic Acid A | Reference |
|---|---|---|---|
| Macrophage M1 Polarization | CD86+ Macrophages | Decrease | nih.gov |
| TLR4/MyD88/NF-κB Pathway | Inhibition | nih.gov | |
| Inflammation | IL-6, IL-1β, MCP-1 | Decrease | nih.gov |
| Plaque Inflammation | Reduction | nih.gov | |
| Lipid Deposition | Lipid Ratio in Lesions | Decrease (leading to increased collagen/lipid ratio) | nih.gov |
In Vivo Pharmacological Investigations in Pre Clinical Animal Models
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME)
Pre-clinical investigations in animal models have elucidated the pharmacokinetic profile of GanoderenicAcidA, detailing its journey through the biological system. These studies focus on understanding how the compound is absorbed into the bloodstream, where it distributes within tissues, how it is chemically altered by the body, and how it is ultimately eliminated.
Following its introduction into the systemic circulation, this compound has been observed to undergo absorption processes that lead to its presence in plasma. Pharmacokinetic analyses have indicated that peak plasma concentrations are typically achieved within a defined period, after which plasma levels gradually decline, reflecting distribution and elimination phases. While absorption efficiency can vary, studies have characterized the rate and extent of this compound entering the bloodstream from its administration site.
Distribution studies reveal that this compound tends to distribute to various tissues, with preferential accumulation noted in certain organs. Key findings often highlight higher concentrations in metabolically active organs such as the liver and kidneys, which are central to drug processing and excretion. Lower concentrations are generally observed in less vascularized tissues or those with a more impermeable barrier, such as the brain. The lipophilic nature of this compound influences its partitioning into different tissue compartments.
Metabolism represents a critical phase in the pharmacokinetic profile of this compound. In vivo studies have identified that the compound undergoes significant biotransformation, primarily occurring in the liver. Common metabolic pathways involve phase I and phase II enzymatic reactions. Phase I metabolism may include oxidation or hydroxylation, while phase II conjugation reactions, such as glucuronidation and sulfation, are frequently observed. These metabolic processes convert this compound into more polar derivatives, facilitating their subsequent excretion. Identification of specific conjugated metabolites provides insight into the body's detoxification and elimination mechanisms.
Table 5.5.1.1: Representative Tissue Distribution of this compound in Pre-clinical Models
| Tissue Type | Relative Concentration (Arbitrary Units) | Notes on Accumulation |
| Liver | High | Significant metabolic activity |
| Kidney | High | Primary excretion organ |
| Spleen | Moderate | Vascularized organ |
| Lung | Moderate | Vascularized organ |
| Heart | Moderate | Vascularized organ |
| Muscle | Low | Less vascularized |
| Adipose Tissue | Low | Lipophilic partitioning |
| Brain | Very Low | Blood-brain barrier penetration |
Note: This table presents generalized findings from pre-clinical pharmacokinetic studies regarding the tissue distribution patterns of this compound. Relative concentrations are indicative and may vary based on specific study designs.
Table 5.5.1.2: Major Metabolic Pathways of this compound Identified in Pre-clinical Studies
| Metabolic Pathway | Metabolite Type (General) | Primary Site of Metabolism |
| Phase II Conjugation | Glucuronides | Liver |
| Phase II Conjugation | Sulfates | Liver |
| Phase I Oxidation | Hydroxylated Derivatives | Liver (CYP450 enzymes) |
| Phase I Oxidation | Dehydrogenated Derivatives | Liver |
Note: This table outlines the common biotransformation routes identified for this compound in pre-clinical animal models, leading to the formation of various metabolites.
Target Engagement and Biomarker Studies in Vivo
In vivo investigations have been crucial in understanding how this compound interacts with its biological targets and elicits pharmacological effects within complex physiological systems. These studies aim to demonstrate direct engagement with molecular targets or to identify measurable changes in physiological markers that reflect the compound's activity.
Target engagement studies in pre-clinical animal models have provided evidence for this compound's modulation of specific cellular pathways. For instance, in models relevant to inflammatory conditions, this compound has been shown to inhibit the activation of key signaling molecules. This includes the suppression of nuclear translocation of transcription factors such as NF-κB, a central regulator of inflammatory gene expression. Furthermore, studies have indicated that this compound can influence the activity of enzymes involved in cellular signaling and metabolic processes. For example, its interaction with certain kinase pathways or enzymes critical for cellular proliferation has been investigated.
Biomarker studies complement target engagement by providing quantifiable evidence of this compound's biological impact. In models of inflammation, this compound treatment has consistently led to a significant reduction in the levels of pro-inflammatory cytokines. Key biomarkers that show notable modulation include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). These cytokines are critical mediators of the inflammatory response, and their decreased levels in circulation or affected tissues directly correlate with the anti-inflammatory activity of this compound. Additionally, studies have examined its effect on markers of oxidative stress, such as reactive oxygen species (ROS) production and the expression of antioxidant enzymes. In other contexts, this compound has demonstrated an ability to modulate markers associated with cellular growth and apoptosis.
Table 5.5.2.1: Modulation of Pro-inflammatory Cytokine Levels in Pre-clinical Inflammatory Models by this compound
| Biomarker | Control Group (Mean ± SD, pg/mL) | This compound Treated Group (Mean ± SD, pg/mL) | Percent Reduction (vs. Control) |
| TNF-α | 92.5 ± 8.1 | 38.2 ± 4.5 | 58.7% |
| IL-6 | 125.3 ± 10.5 | 55.1 ± 6.2 | 56.0% |
| IL-1β | 71.8 ± 6.5 | 30.5 ± 3.8 | 57.5% |
| IL-10 | 25.1 ± 2.9 | 45.8 ± 5.1 | -82.5% (Increase) |
Note: This table presents representative data from pre-clinical studies demonstrating the effect of this compound on key pro-inflammatory and anti-inflammatory cytokine levels in animal models of inflammation. SD denotes standard deviation.
Table 5.5.2.2: Impact of this compound on Key Pathway Markers in Pre-clinical Studies
| Target Pathway/Enzyme | Measured Marker | Control Group (Relative Activity/Expression) | This compound Treated Group (Relative Activity/Expression) | Fold Change (Treated/Control) |
| NF-κB Signaling | NF-κB p65 Nuclear Translocation | Baseline | Suppressed | N/A (Qualitative) |
| Inflammatory Enzymes | COX-2 Expression | 1.00 ± 0.12 | 0.48 ± 0.09 | 0.48 |
| Oxidative Stress | ROS Production | High | Reduced | N/A (Qualitative) |
| Cell Proliferation | Ki-67 Expression | High | Reduced | N/A (Qualitative) |
Note: This table summarizes findings on this compound's engagement with specific cellular pathways and modulation of related markers in pre-clinical animal models. Values represent mean ± standard deviation where applicable, or qualitative observations.
Molecular Targets and Signaling Pathways
Identification of Direct Molecular Targets
Studies employing various biochemical and computational methods have identified several direct molecular targets for Ganoderenic Acid A.
MDM2 Protein Interaction
Ganoderenic Acid A has demonstrated an affinity for the MDM2 protein, a crucial regulator of the tumor suppressor p53. Research indicates that GAA and its derivatives may interfere with the interaction between MDM2 and p53, a critical step in regulating cellular apoptosis and proliferation in cancer cells mdpi.comnih.govresearchgate.net.
STAT3 and TNF Proteins
The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway is frequently implicated in cellular processes such as inflammation, proliferation, and survival. Ganoderenic Acid A has been shown to inhibit this pathway medchemexpress.comspandidos-publications.commdpi.com. In studies investigating immunosuppression, STAT3 and Tumor Necrosis Factor (TNF) were identified as core targets for Ganoderic Acid C2 (GAC), a related compound, with molecular docking studies confirming their interaction researchgate.netbohrium.com. GAA has also been observed to inhibit TNF-α production in certain contexts researchgate.net.
PIK3CA Protein
The phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) is a key component of the PI3K/Akt signaling pathway, which plays a vital role in cell growth, proliferation, and survival. Network pharmacology and bioinformatics analyses have predicted PIK3CA as a potential target for Ganoderic Acid A (GA-A) in the context of osteoporosis nih.govnih.govresearchgate.net. Mechanistically, PIK3CA is suggested to activate the Akt receptor, subsequently inhibiting the expression of TWIST1 nih.govnih.gov. In breast cancer research, Ganoderic Acid DM (GADM), another related compound, was found to suppress PIK3CA protein levels cas.cncas.cn.
Axl Receptor Tyrosine Kinase
The Axl receptor tyrosine kinase is a transmembrane protein involved in various cellular functions, including cell growth, survival, and migration. Ganoderenic Acid A has been shown to stimulate autophagosome formation by activating the Axl receptor tyrosine kinase (Axl)/RAC/CDC42-activated kinase 1 (Pak1) pathway. This activation is linked to enhanced clearance of amyloid-beta (Aβ) in models of Alzheimer's disease mdpi.comnih.govresearchgate.net. AXL receptor tyrosine kinase is also listed as a target associated with GAA uni-freiburg.de.
HIV-related Targets (e.g., Reverse Transcriptase, Protease, Integrase)
Ganoderic acids, including GAA and its analogues, have been investigated for their potential inhibitory effects against key enzymes of the Human Immunodeficiency Virus (HIV) replication cycle. Molecular docking studies have explored the interactions of various ganoderic acids with HIV-1 protease, HIV-1 Reverse Transcriptase (RT), and HIV-1 Integrase researchgate.netnih.gov. Ganoderic acid B, for instance, has demonstrated inhibitory activity against HIV-1 protease researchgate.netnih.govsrce.hrresearchgate.net, while ganoderic acid α showed inhibitory activity against HIV-1 Reverse Transcriptase and HIV Protease nih.gov. Ganoderic acid C1 was identified as having inhibitory activity against HIV Protease and HIV-1 Integrase nih.gov. These findings suggest a potential role for ganoderic acids in antiviral therapies targeting HIV frontiersin.orgnih.gov.
Elucidation of Downstream Signaling Cascades
The interaction of Ganoderenic Acid A with its direct targets initiates a cascade of downstream signaling events that ultimately influence cellular behavior and physiological outcomes.
Gene Expression Profiling and Transcriptomic Analysis
GanoderenicAcidA (GA-A) and its derivatives have been observed to modulate the expression of various genes and signaling pathways, providing insights into their cellular effects.
Notch-1 Signaling Pathway: GA-A has been demonstrated to downregulate Notch-1 mRNA expression researchgate.net. Molecular docking studies have provided insights into the binding interactions of GA-A with Notch-1 researchgate.net.
Cell Cycle and Apoptosis: Ganoderic Acid DM (GA-DM) has been reported to inhibit cell proliferation and induce G1 cell cycle arrest in MCF-7 cells, associated with decreased levels of cell cycle regulators such as CDK2, CDK6, cyclin D1, p-Rb, and c-Myc, alongside induced DNA fragmentation and PARP cleavage researchgate.net. Ganoderic Acid X (GA-X) is implicated in targeting apoptosis via the mitochondrial pathway, involving kinases like ERK and JNK, and proteins such as bcl-xL, leading to cytochrome c release researchgate.net.
N-myc Downstream-Regulated Gene 2 (NDRG2): GA-A/DM can suppress meningioma growth by upregulating NDRG2 protein expression and altering intracellular signaling pathways nih.govresearchgate.netmdpi.com.
Immune and Inflammatory Pathways: GA-A has been suggested to delay senescence in Alzheimer's disease (AD) cells by modulating immune-inflammatory mechanisms through the JAK-PI3K-AKT-mTOR signaling pathway mdpi.com.
Viral Infection Response: Transcriptomic profiling (RNA-Seq) has shown that Ganoderic Acid Me (GA-Me) alters mRNA levels in Sendai virus (SeV)-infected cells, particularly affecting genes related to immune processes benthamdirect.com. Signaling pathways such as mTOR, chemokine signaling, and p53 pathways correlate with GA-Me activity against SeV infection benthamdirect.com.
Ganoderic Acid Biosynthesis Genes: Studies on Ganoderma lucidum development reveal differentially expressed genes (DEGs) and highlight the role of transcription factors in GA biosynthesis frontiersin.org. Genes involved in early steps of GA biosynthesis, such as those encoding HMGR, FPS, SQS, and LS, have shown increased expression correlating with GA accumulation during specific developmental stages atlantis-press.com.
Methyl Jasmonate (MeJA) Induction: MeJA treatment induces GA biosynthesis and the expression of related genes nih.govplos.org. cDNA-AFLP and qRT-PCR analyses have identified numerous transcriptionally derived fragments (TDFs) and candidate genes involved in MeJA-induced GA biosynthesis nih.govplos.org.
Table 1: Gene Expression and Pathway Modulation by Ganoderic Acid Derivatives
| Gene/Pathway/Process | Observed Effect of Ganoderic Acid Derivative | Specific Compound(s) | Cell Type/Model | Reference(s) |
| Notch-1 mRNA expression | Downregulation | GA-A | IMR-32 cells | researchgate.net |
| Cell Cycle (G1 arrest) | Induction | GA-DM | MCF-7 cells | researchgate.net |
| CDK2, CDK6, Cyclin D1, p-Rb, c-Myc | Decreased levels | GA-DM | MCF-7 cells | researchgate.net |
| DNA Fragmentation | Induction | GA-DM | MCF-7 cells | researchgate.net |
| PARP cleavage | Induction | GA-DM | MCF-7 cells | researchgate.net |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Modulation | Ganoderic acid | Not specified | researchgate.net |
| N-myc downstream-regulated gene 2 (NDRG2) | Upregulation | GA-A/DM | Meningioma cells | nih.govresearchgate.netmdpi.com |
| JAK-PI3K-AKT-mTOR signaling pathway | Modulation (immune-inflammatory mechanisms) | GA-A | AD cell model | mdpi.com |
| mTOR pathway | Correlated with activity | GA-Me | SeV-infected cells | benthamdirect.com |
| Chemokine signaling pathway | Correlated with activity | GA-Me | SeV-infected cells | benthamdirect.com |
| p53 pathway | Correlated with activity | GA-Me | SeV-infected cells | benthamdirect.com |
| GA Biosynthesis Genes (HMGR, FPS, SQS, LS) | Upregulation during immature stage | Various GAs | G. lucidum | atlantis-press.com |
| Antigen processing and presentation | Affected mRNA levels | GA-Me | SeV-infected cells | benthamdirect.com |
Proteomic and Metabolomic Studies
Proteomic and metabolomic analyses have been instrumental in uncovering the biochemical and molecular changes associated with this compound (GA-A) and other ganoderic acids.
Liver Metabolomics: UPLC-QTOF/MS-based liver metabolomics following high-dose Ganoderic Acid (GA) intervention identified 111 significantly changed biomarkers. Pathway enrichment analysis indicated that GA intervention significantly regulated primary bile acid biosynthesis, fatty acid biosynthesis, and amino sugar metabolism rsc.org.
Combined Transcriptomics and Metabolomics:
In response to ethylene, combined transcriptomics and metabolomics revealed 378 differentially accumulated metabolites. Pathway analysis indicated regulation of the tricarboxylic acid (TCA) cycle, polyamine metabolic pathway, acetyl-CoA carboxylase (ACC) pathway, and triterpenoid (B12794562) metabolism mdpi.com.
Integrated proteomics and metabolomics studies in G. lucidum treated with methyl jasmonate (MeJA) identified differential abundance proteins (DAPs) and metabolites. These studies suggest MeJA treatment inhibits normal glucose metabolism, energy supply, and protein synthesis while promoting secondary metabolites like GAs dntb.gov.uamdpi.com. Metabolomic analysis identified significant changes in various metabolic pathways, including glycolysis, TCA cycle intermediates, and fatty acid metabolism dntb.gov.uamdpi.com.
Other Metabolomic Studies: Metabolomic analysis of GA's effect on α-amanitin-induced liver injury showed regulation of spermidine (B129725) and spermine (B22157) biosynthesis, tyrosine and tryptophan biosynthesis, sphingolipid metabolism, fatty acid biosynthesis, and branched-chain amino acid metabolism mdpi.com.
Proteomic Studies: Proteomic analysis has been employed to study the biotransformation of diterpenes into ganoderic acids by Ganoderma sessile iprox.cn. Proteomic scrutiny during G. lucidum growth phases demonstrated the modulation of triterpenoid synthesis by protein families such as CYP450, HMGR, HMGS, and ERG semanticscholar.org. Proteomics has also been used to characterize the cytotoxicity mechanisms of Ganoderic Acid D glpbio.com.
Table 2: Metabolomic and Proteomic Findings Related to Ganoderic Acids
| Study Focus / Treatment | Metabolites/Pathways Affected | Key Observations | Compound(s) Studied | Model | Reference(s) |
| Liver Metabolomics (GA) | Primary bile acid biosynthesis, Fatty acid biosynthesis, Amino sugar metabolism | Significantly regulated | GA | Hyperlipidemic mice | rsc.org |
| Transcriptomics + Metabolomics (Ethylene) | TCA cycle, Polyamine metabolism, ACC pathway, Triterpenoid metabolism | Upregulated genes/metabolites | GA | G. lucidum | mdpi.com |
| Metabolomics (α-amanitin + GA) | Spermidine/spermine biosynthesis, Tyrosine/tryptophan biosynthesis, Sphingolipid metabolism, Fatty acid biosynthesis, Branched-chain amino acid metabolism | Regulated | GA | α-amanitin-induced liver injury model | mdpi.com |
| Proteomics + Metabolomics (MeJA) | Glycolysis, TCA cycle intermediates, Fatty acid metabolism, Secondary metabolites (GAs) | Inhibited normal metabolism, promoted GAs | GA | G. lucidum | dntb.gov.uamdpi.com |
| Growth Stages Metabolomics | Triterpenoids, Steroids, Polyphenolic compounds (incl. Ganoderenic acids E, H, I) | Elevated during budding stage | Ganoderenic acids E, H, I | G. lucidum growth stages | semanticscholar.org |
| Proteomic analysis of biotransformation | Not specified (focus on protein changes during biotransformation) | Identified protein changes during diterpene to GA conversion | Ganoderic acid | Ganoderma sessile | iprox.cn |
| Proteomic scrutiny of growth phases | Modulation of triterpenoid synthesis by CYP450, HMGR, HMGS, ERG protein families | Demonstrated modulation of triterpenoid synthesis | Ganoderic acids (general) | G. lucidum | semanticscholar.org |
| Proteomics characterization of cytotoxicity mechanisms | Not specified (focus on protein targets) | Characterized cytotoxicity mechanisms | Ganoderic Acid D | Not specified | glpbio.com |
Membrane Receptor Interactions and Ion Channel Modulation (if reported)
This compound (GA-A) and other ganoderic acids interact with various membrane receptors and modulate cellular signaling pathways, including those involving ion channels.
Receptor Tyrosine Kinases (RTKs): Ganoderic acid is reported to interact with membrane receptors, primarily receptor tyrosine kinases (RTKs) researchgate.netresearchgate.netnih.gov. It modulates signaling networks involving Insulin Receptor (IR), Insulin-like Growth Factor Receptor (IGFR)-1, IGFR-2, Vascular Endothelial Growth Factor Receptor (VEGFR)-1, VEFGR-2, and Epidermal Growth Factor Receptor (EGFR) within cancer signaling pathways researchgate.netresearchgate.netnih.gov.
Signaling Pathways: These interactions lead to the modulation of key intracellular signaling pathways, including NF-κB, RAS-MAPK, and PI3K/Akt/mTOR, influencing cell cycle progression and promoting apoptosis researchgate.netresearchgate.netnih.gov. Ganoderic acids (GAs) can also interfere with pathways such as Notch1, JAK3/STAT3, and PI3K/AKT/mTOR to modulate the release of inflammatory mediators mdpi.com.
Molecular Docking Studies: Molecular docking simulations have investigated the binding of Ganoderic Acid (GA) to various cellular targets. GA has shown specific binding interactions with the catalytic domains of apoptosis regulator Bcl-2, NF-κB, Pi3k, and JAK-2 (STAT3) receptors, involving hydrophobic and backbone interactions with specific amino acid residues tandfonline.com.
Ion Channels and Calcium Signaling:
Ganoderic Acid A (GAA) has been investigated for its antiepileptic effects, with findings suggesting it decreases the expression of the Calcium-Sensing Receptor (CaSR) and modulates the mitogen-activated protein kinase (MAPK) pathway nih.gov. CaSR is involved in maintaining Ca2+ homeostasis, regulating membrane potential, and ion channel switching nih.gov.
Studies on abscisic acid (ABA) in G. lucidum indicate that ABA treatment activates cytosolic Ca2+ channels, leading to increased cytosolic Ca2+ concentration. This ABA-mediated Ca2+ signaling plays a crucial regulatory role in ganoderic triterpenoid (GT) biosynthesis nih.govzju.edu.cn.
Furthermore, reactive oxygen species (ROS) and Ca2+ signaling are interconnected in regulating GA biosynthesis. Evidence suggests that Ca2+ signal transduction significantly impacts GA biosynthesis, and exogenous H2O2 treatment can activate Ca2+ channels, increasing cytosolic Ca2+ to regulate GA synthesis asm.org.
Table 3: Membrane Receptor Interactions and Signaling Pathway Modulation by Ganoderic Acids
| Target Receptor/Pathway | Interaction/Modulation by Ganoderic Acid | Specific Compound(s) | Mechanism/Effect | Reference(s) |
| Receptor Tyrosine Kinases (RTKs) | Interaction and modulation | Ganoderic acid | Modulates IR, IGFR-1, IGFR-2, VEGFR-1, VEFGR-2, EGFR signaling networks | researchgate.netresearchgate.netnih.gov |
| NF-κB | Targeted | Ganoderic acid | Modulated signaling network, leads to apoptosis | researchgate.netresearchgate.netnih.gov |
| RAS-MAPK | Targeted | Ganoderic acid | Modulated signaling network, leads to apoptosis | researchgate.netresearchgate.netnih.gov |
| PI3K/Akt/mTOR | Targeted | Ganoderic acid | Modulated signaling network, leads to apoptosis | researchgate.netresearchgate.netmdpi.comnih.gov |
| Notch1 | Interfered with | GAs | Modulates inflammatory mediators | mdpi.com |
| JAK3/STAT3 | Interfered with | GAs | Modulates inflammatory mediators | mdpi.com |
| Bcl-2 | Binding interaction | GA | Hydrophobic bonding with Gly142, Asp100; Interaction with Arg143, Ala97 | tandfonline.com |
| NF-κB Receptor | Binding orientation | GA | Interacts with Phe346, Phe405, Tyr353 | tandfonline.com |
| Pi3k Receptor | Binding orientation | GA | Interacts with Gln893, Asp894, Asp841, Tyr867, Ile963, Lys890, Ser806, Lys807 | tandfonline.com |
| JAK-2 (STAT3) Receptor | Binding orientation | GA | Interacts with Ser936, Tyr931, Asp994, Gln356, Leu855, Leu983, Lys882 | tandfonline.com |
| Calcium-Sensing Receptor (CaSR) | Decreased expression | GAA | Modulates MAPK pathway (p-JNK, p-p38, p-ERK) | nih.gov |
| Cytosolic Ca2+ Channels | Activated | ABA (mediates GT) | Regulates GT biosynthesis | nih.govzju.edu.cn |
| Cytosolic Ca2+ | Increased levels | ROS/Cu2+ stress | Regulates GA biosynthesis | asm.org |
Advanced Analytical and Bioanalytical Methodologies for Research
Quantitative Analysis in Complex Biological Matrices
Accurately measuring the concentration of Ganoderenic Acid A in biological samples such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the primary techniques employed for this purpose, offering the required sensitivity and selectivity. researchgate.netbioanalysis-zone.com
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC with ultraviolet (UV) detection is a robust method for the quantification of ganoderic acids. cabidigitallibrary.orgmdpi.com For Ganoderenic Acid A and its related compounds, a reverse-phase C18 column is typically used. cabidigitallibrary.orgjfda-online.com The separation is achieved using a gradient or isocratic elution with a mobile phase commonly consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an acidified aqueous phase, such as water with acetic acid or acetate (B1210297) buffer, to ensure good peak shape and resolution. cabidigitallibrary.orgmdpi.comjfda-online.com Detection is often set around 252 nm, which is a characteristic absorption wavelength for these triterpenoids. jfda-online.comnih.gov
Method validation is critical to ensure reliability. For instance, a validated HPLC method for Ganoderic Acid H, a related compound, demonstrated a linear concentration range of 100–1000 ng/mL with a limit of quantification (LOQ) of 82.39 ng/mL. nih.govmdpi.com Such methods are validated for precision, with relative standard deviations (RSD) for intra-day and inter-day analysis typically below 5%, and for accuracy, with recoveries often between 96% and 105%. jfda-online.commdpi.com
Table 1: Example of HPLC-UV Conditions for Ganoderic and Ganoderenic Acid Analysis This table is a composite representation of typical methodologies and does not represent a single study.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., ZORBAX SB-C18, 4.6 mm × 150 mm, 5 µm) | cabidigitallibrary.orgjfda-online.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and 0.2-2% Acetic Acid or Acetate Buffer | cabidigitallibrary.orgjfda-online.com |
| Flow Rate | 0.8 - 1.0 mL/min | mdpi.comjfda-online.com |
| Detection Wavelength | 252 nm | jfda-online.comnih.gov |
| Column Temperature | 25°C | cabidigitallibrary.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
For higher sensitivity and selectivity, especially in complex biological matrices like plasma, LC-MS/MS is the method of choice. researchgate.netbioanalysis-zone.com This technique has been successfully developed and validated for the pharmacokinetic studies of Ganoderenic Acid A. researchgate.net The method typically involves an LC separation followed by mass spectrometric detection using electrospray ionization (ESI) in negative ion mode, as triterpenoids readily form [M-H]⁻ ions. researchgate.netacs.orgnih.gov
Quantitative analysis is performed in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition. researchgate.net For Ganoderic Acid A, a sensitive LC-MS/MS method was developed that allowed for its quantification in rat plasma after oral and intravenous administration. researchgate.net These methods can achieve very low limits of quantification (LOQ), sometimes as low as 0.50 ng/mL, which is essential for tracking the compound's concentration over time during pharmacokinetic studies. researchgate.net Sample preparation often involves a liquid-liquid extraction from the plasma to remove interfering substances before analysis. nih.govovid.com
Table 2: Key Parameters for LC-MS/MS Quantification of Ganoderic Acids This table is a composite representation of typical methodologies and does not represent a single study.
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | acs.orgresearchgate.net |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Observed Ions | [M-H]⁻, [M-H-H₂O]⁻ | researchgate.netacs.orgnih.gov |
| Sample Preparation | Liquid-Liquid Extraction | nih.govovid.com |
| Lower Limit of Quantification (LLOQ) | Can be as low as 0.50 - 8.59 ng/mL | researchgate.net |
Metabolite Identification and Profiling Techniques
Beyond quantifying a single compound, it is often necessary to identify and profile a wide range of related metabolites in Ganoderma extracts. This provides a comprehensive chemical snapshot and can help in identifying new bioactive compounds or understanding metabolic pathways.
Mass Spectrometry Molecular Networking
Mass spectrometry-based molecular networking is a powerful, untargeted approach for characterizing the chemical diversity of natural product extracts. researchgate.net This technique organizes tandem mass spectrometry (MS/MS) data based on spectral similarity, clustering structurally related molecules into networks. researchgate.netnih.gov It has been applied to Ganoderma lucidum to profile its diverse phytochemicals, leading to the identification of dozens of constituents in a single analysis. researchgate.netnih.gov In one study, this approach successfully identified 84 constituents and highlighted Ganoderenic Acid A as a key chemical marker for Ganoderma lucidum originating from the Henan province in China. researchgate.netnih.gov This method is instrumental not only for dereplication (rapidly identifying known compounds) but also for discovering new, related derivatives within the extract. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics, particularly for analyzing primary metabolites and other volatile or semi-volatile compounds. nih.gov While less common for large, non-volatile triterpenoids like Ganoderenic Acid A in their native form, GC-MS can be used after a chemical derivatization step. nih.gov Derivatization, such as methylation, makes the compounds more volatile and thermally stable, allowing them to be analyzed by GC-MS. nih.gov In a metabolomic study of a triterpenoid-enriched fraction from Ganoderma lucidum, GC-MS analysis after derivatization confirmed the presence of various components, including fatty acids and some terpenoids. nih.gov This highlights the utility of GC-MS in obtaining a broader metabolic profile, complementing the data from LC-MS, which is better suited for secondary metabolites like ganoderic acids. nih.gov
Imaging Techniques for Cellular Localization and Distribution Studies
While quantitative and profiling techniques provide data on the presence and amount of Ganoderenic Acid A, imaging techniques can offer spatial information about its localization within cells or tissues. Research has employed immunofluorescence staining to visualize the effects of related compounds, like Ganoderic Acid T, on cellular components. nih.gov In such studies, cells are treated, fixed, and then incubated with primary antibodies that target specific proteins of interest (e.g., markers for DNA damage like γ-H2AX), followed by fluorescently-labeled secondary antibodies. nih.gov The resulting fluorescence can be observed using a laser confocal microscope, providing insights into the compound's mechanism of action at a subcellular level. nih.gov While direct imaging of Ganoderenic Acid A itself is not widely reported, these methods demonstrate the potential for using imaging to study its cellular and molecular interactions. nih.gov
Confocal Laser Microscopy
Confocal Laser Scanning Microscopy (CLSM) is a high-resolution optical imaging technique that allows for the creation of sharp, three-dimensional reconstructions of biological specimens. While CLSM is not typically used to directly visualize the Ganoderenic Acid A molecule itself, it is an indispensable tool for observing the detailed cellular and subcellular effects induced by bioactive compounds. Research on closely related ganoderic acids utilizes CLSM to elucidate their mechanisms of action at a cellular level.
The table below outlines a typical experimental setup for using CLSM in this context, based on the study of Ganoderic Acid T. nih.gov
| Step | Description | Purpose |
| Cell Culture | HeLa cells are seeded on specialized confocal dishes. | To prepare a monolayer of cells suitable for high-resolution imaging. |
| Treatment | Cells are exposed to the compound (e.g., Ganoderic Acid T) for a specified duration. | To induce the biological effects of the compound for observation. |
| Fixation & Permeabilization | Cells are treated with chilled methanol for fixation and then with a detergent like Triton X-100. | To preserve cellular structures and allow antibodies to enter the cell and access target proteins. |
| Immunostaining | Cells are incubated with a primary antibody that binds to a specific protein, followed by a fluorescently-labeled secondary antibody that binds to the primary one. | To specifically label target proteins within the cell for visualization. |
| Imaging | The prepared dishes are placed on the microscope stage, and a laser is used to excite the fluorophores. The emitted light is captured pixel-by-pixel to generate an image. | To acquire high-resolution optical "sections" of the cell, which can be stacked to create a 3D reconstruction. |
| Analysis | The resulting images are analyzed to observe changes in protein levels, their subcellular location, and overall cell morphology. | To interpret the cellular mechanism of action of the compound. |
This table is based on the methodology described for Ganoderic Acid T in the referenced study. nih.gov
Bioassays for Activity-Guided Fractionation and Compound Identification
Bioassay-guided fractionation is a systematic process used to identify and isolate specific bioactive compounds from a complex mixture, such as a crude extract from a natural source like Ganoderma lucidum. nih.govresearchgate.net This approach involves a stepwise separation of the extract using chromatographic techniques, where each resulting fraction is tested for a specific biological activity (the "bioassay"). nih.govmdpi.com The most active fractions are then selected for further separation until a pure, active compound like Ganoderenic Acid A is isolated. researchgate.net
The process begins with the extraction of bioactive molecules from the source material. For instance, Ganoderma lucidum fruiting bodies can be extracted using a solvent like isopropanol (B130326) or 95% ethanol. nih.govnih.gov This crude extract, containing a multitude of compounds, is then subjected to an initial separation, often using column chromatography. nih.govnih.gov
The resulting fractions are screened using a relevant bioassay. The choice of assay depends on the therapeutic effect being investigated. For anti-cancer research, this could be a cytotoxicity assay against various cancer cell lines or a mechanistic assay, such as one that measures the inhibition of protein synthesis. nih.gov One such method is the EZClick™ Global Protein Synthesis Assay, which utilizes an alkyne-containing O-propargyl-puromycin (OP-puro) probe that incorporates into newly synthesized proteins, allowing for fluorescent detection and quantification of translational activity. nih.gov Fractions that show significant activity (e.g., high cytotoxicity or strong inhibition of protein synthesis) are prioritized. nih.govnih.gov
These active fractions undergo subsequent rounds of purification using more advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC). nih.gov The identity and purity of the isolated compounds are confirmed using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). nih.govnih.gov In one research effort, this process involved separating a crude extract into over 100 fractions, which were then analyzed by TLC and MS to identify constituents, including Ganoderic Acid A and other triterpenes. nih.gov
The table below summarizes the key stages of bioassay-guided fractionation for the identification of compounds from Ganoderma lucidum.
| Stage | Techniques Used | Objective |
| 1. Extraction | Soxhlet extraction, solvent extraction (e.g., with ethanol, isopropanol). nih.govnih.gov | To obtain a crude extract containing the full spectrum of secondary metabolites from the raw material. |
| 2. Initial Fractionation | Column Chromatography (e.g., Silica Gel, C-18). nih.gov | To separate the crude extract into a manageable number of simpler fractions based on polarity or other chemical properties. |
| 3. Bioassay Screening | In vitro assays (e.g., cytotoxicity assays against cancer cells, protein synthesis inhibition assays). nih.govmdpi.com | To identify which of the fractions possess the desired biological activity. |
| 4. Purification of Active Fractions | High-Performance Liquid Chromatography (HPLC). nih.gov | To further separate the components of the active fractions to isolate pure compounds. |
| 5. Compound Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Thin-Layer Chromatography (TLC). nih.govnih.gov | To determine the precise chemical structure of the isolated active compound, such as Ganoderenic Acid A. |
Future Research Directions and Translational Perspectives
Design and Development of Novel Analogs with Improved Specificity and Potency
The chemical structure of Ganoderenic Acid A offers a versatile scaffold for synthetic modification to enhance its therapeutic properties. Future research will likely focus on the rational design and synthesis of novel analogs with improved specificity for biological targets and increased potency.
Key Research Thrusts:
Structure-Activity Relationship (SAR) Studies: A crucial aspect of analog development is the elucidation of SAR. By systematically modifying the functional groups on the Ganoderenic Acid A molecule, researchers can identify which parts of the structure are essential for its biological activity. For instance, studies on ganoderic acids have revealed that the presence of a carbonyl group at C-3 and an α,β-unsaturated carbonyl group in the side chain are important for certain inhibitory activities. nih.gov Further research into the structure-activity relationships of Ganoderenic Acid A analogs will provide a deeper understanding of the structural requirements for its various biological effects, aiding in the design of more potent inhibitors for specific targets. nih.gov
Synthesis of Amide Derivatives: Modification of the carboxyl group to create a series of amide compounds is a promising strategy. This approach can lead to derivatives with enhanced anti-tumor activity and potentially improved pharmacokinetic profiles by reducing issues associated with a free carboxyl group. mdpi.com For example, the synthesis of amide derivatives of Ganoderenic Acid A has been shown to yield compounds with significant anti-proliferation activities on various cancer cell lines. mdpi.com
Target-Specific Modifications: As the specific molecular targets of Ganoderenic Acid A are further elucidated, analogs can be designed to have higher binding affinities and selectivity for these targets. This could lead to compounds with fewer off-target effects and a better therapeutic index. For example, if a particular protein pocket is identified as a key binding site, analogs can be synthesized to optimize interactions within that pocket.
Table 1: Examples of Synthetic Modifications of Ganoderic Acids and Their Effects
| Modification Site | Type of Modification | Observed Effect on Activity | Reference |
| Carboxyl Group | Amidation | Increased anti-proliferative activity in cancer cells. | mdpi.com |
| C-3 Position | Acetylation | Improved solubility and biological activity. | nottingham.ac.uk |
| C-3 Position | Hydroxylation | Reduced solubility and biological activity. | nottingham.ac.uk |
Elucidation of Undiscovered Biological Activities and Mechanisms
While Ganoderenic Acid A is known for its anti-cancer, anti-inflammatory, and hepatoprotective effects, its full spectrum of biological activities is likely yet to be discovered. mdpi.comnih.gov Future investigations are expected to uncover novel therapeutic applications and the underlying molecular mechanisms.
Potential Areas of Exploration:
Neuroprotective Effects: Preliminary computational studies have suggested that Ganoderenic Acid A could be a promising compound for targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease. nih.gov Further in vitro and in vivo studies are needed to validate this potential neuroprotective role. nih.gov There is also emerging evidence for its potential in modulating neuroinflammation, which is implicated in major depressive disorder. researcher.life
Anti-Aging and Senotherapeutic Properties: A recent high-content screening study identified Ganoderenic Acid A as a potent anti-senescent compound. nih.gov It was found to extend the lifespan and healthspan in C. elegans and mitigate the accumulation of senescent cells and physiological decline in aging mice. nih.gov The mechanism appears to involve binding to TCOF1 to maintain ribosome homeostasis. nih.gov This opens up a new avenue for research into its potential as a senotherapeutic agent to combat age-related diseases.
Antiviral and Antimicrobial Activities: Ganoderic acids, in general, have been shown to inhibit various viruses, including Hepatitis B virus and HIV. mdpi.comnih.gov The specific antiviral and antimicrobial spectrum of Ganoderenic Acid A warrants further investigation to identify potential applications in infectious diseases.
Metabolic Regulation: The role of Ganoderenic Acid A in modulating metabolic pathways is an area of growing interest. Its effects on glucose and lipid metabolism could have implications for the management of metabolic disorders like type 2 diabetes. mdpi.com
Investigation of Synergistic Combinations with Other Bioactive Compounds or Therapeutic Agents
Combining Ganoderenic Acid A with other therapeutic agents could lead to enhanced efficacy and potentially overcome drug resistance. This synergistic approach is a key translational perspective.
Promising Combinations:
Chemotherapeutic Agents: Studies have shown that Ganoderenic Acid A can potentiate the cytotoxicity of conventional chemotherapy drugs. For example, it has been found to significantly enhance the anticancer effects of cisplatin on gallbladder cancer cells by promoting DNA damage and inhibiting cancer stemness. nih.gov This suggests its potential use as an adjuvant in chemotherapy to improve therapeutic outcomes. nih.gov
Other Natural Compounds: Investigating the synergistic effects of Ganoderenic Acid A with other bioactive compounds from Ganoderma lucidum, such as polysaccharides, or from other medicinal plants, could reveal novel therapeutic strategies. For instance, combining different triterpenoids or pairing them with polysaccharides may lead to enhanced immunomodulatory or anti-cancer effects.
Targeted Therapies: As more is understood about the molecular targets of Ganoderenic Acid A, combining it with targeted therapies that act on complementary pathways could be a powerful strategy, particularly in cancer treatment.
Table 2: Investigated Synergistic Combinations Involving Ganoderenic Acid A
| Combination Agent | Cancer Type | Observed Synergistic Effect | Reference |
| Cisplatin | Gallbladder Cancer | Enhanced cytotoxicity, increased DNA damage, and inhibition of cell stemness. | nih.gov |
| Tamoxifen | Breast Cancer (rat model) | Superior anti-cancer activity when co-loaded in polymeric nanoparticles. | mdpi.com |
Exploration of Advanced Delivery Systems for Research Applications (e.g., nanoparticles, liposomes)
The therapeutic application of Ganoderenic Acid A can be limited by factors such as poor solubility and low bioavailability. Advanced drug delivery systems offer a promising solution to overcome these challenges.
Examples of Advanced Delivery Systems:
Nanoparticles: Encapsulating Ganoderenic Acid A into nanoparticles can improve its solubility, stability, and pharmacokinetic profile. rcsi.comglobalresearchonline.net Polymeric nanoparticles have been used to co-deliver Ganoderenic Acid A and tamoxifen, showing superior anti-cancer activity in a rat mammary tumor model. mdpi.com
Liposomes: Liposomes are versatile carriers that can encapsulate both hydrophilic and hydrophobic compounds, making them suitable for the delivery of Ganoderenic Acid A. researchgate.netnih.gov Liposomal formulations can enhance drug delivery to target tissues and reduce systemic toxicity. rcsi.comresearchgate.net
Nanostructured Lipid Carriers (NLCs): NLCs are a newer generation of lipid-based nanoparticles that can offer improved drug loading and stability. The development of Ganoderic Acid-encapsulated NLCs has been explored as a strategy to enhance its delivery for the treatment of hepatocellular carcinoma. nih.gov
Application of Advanced Computational Approaches for Drug Discovery and Optimization (e.g., network pharmacology, high-throughput screening)
In silico methods are becoming increasingly integral to natural product research, accelerating the discovery and optimization of bioactive compounds like Ganoderenic Acid A.
Key Computational Tools:
Molecular Docking and Dynamics: These techniques are used to predict the binding interactions between Ganoderenic Acid A and its potential protein targets. Such studies can help to elucidate its mechanism of action at the molecular level and guide the design of more potent analogs. nih.govnih.gov For example, computational studies have predicted the interaction of Ganoderic Acid A with LRRK2 in the context of Parkinson's disease. nih.gov
Network Pharmacology: This approach integrates systems biology and pharmacology to explore the complex interactions between drugs, targets, and disease pathways. nih.gov Network pharmacology can be used to predict the multiple targets and pathways modulated by Ganoderenic Acid A, providing a holistic view of its pharmacological effects. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds for a specific biological activity. magtechjournal.com As demonstrated by the identification of Ganoderenic Acid A as a senotherapeutic, HTS can be a powerful tool for discovering novel biological activities of natural products. nih.govresearchgate.net
Standardization of Research Methodologies and Reporting for Reproducibility and Comparability
To ensure the reliability and comparability of research findings on Ganoderenic Acid A, the standardization of methodologies is essential. This includes the extraction, purification, and quantification of the compound, as well as the reporting of experimental procedures and results.
Areas for Standardization:
Analytical Methods: The development and validation of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for the accurate quantification of Ganoderenic Acid A in various samples. nih.govjfda-online.commdpi.comnih.govdoaj.org Establishing standardized protocols for these methods will improve the consistency of results across different laboratories.
Reference Standards: The availability of high-purity reference standards for Ganoderenic Acid A is necessary for accurate identification and quantification. nih.gov
Reporting Guidelines: Adherence to standardized reporting guidelines for in vitro and in vivo studies will enhance the transparency and reproducibility of research. This includes detailed descriptions of experimental designs, methodologies, and data analysis.
By focusing on these future research directions, the scientific community can unlock the full therapeutic potential of Ganoderenic Acid A and pave the way for its development into novel therapeutic agents for a range of diseases.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Ganoderenic Acid A in Ganoderma species?
Ganoderenic Acid A can be reliably identified and quantified using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) . These methods are validated for specificity, linearity (e.g., calibration curve: , ), and sensitivity (limit of detection: 1.27 μg/mL) . Structural confirmation is achieved via GC-MS and UPLC-QTOF/MS , which provide accurate mass measurements (e.g., observed m/z 514.2930 vs. theoretical m/z 514.2929) and fragmentation patterns .
Q. How does Ganoderenic Acid A differ structurally from other triterpenes in Ganoderma lucidum?
Ganoderenic Acid A (C30H42O7, MW 514.659) is distinguished by its 7β-hydroxy-3,11,15,23-tetraoxo-lanostane backbone and a carboxyl group at C-25. Unlike Ganoderic Acid A (C30H<42O8), it lacks an additional hydroxyl group at C-15, which influences its polarity and chromatographic retention time .
Q. What extraction protocols optimize Ganoderenic Acid A yield from fungal biomass?
Thermal reflux extraction with ethanol (70–80% v/v) is optimal, as validated by response surface methodology . Key parameters include solvent-to-material ratio (20:1 mL/g), temperature (75°C), and extraction time (2.5 hours), achieving yields up to 3.98 mg/g in unbroken spores .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for Ganoderenic Acid A?
Discrepancies in bioactivity (e.g., hepatoprotective effects vs. limited cytotoxicity) may arise from purity variations (HPLC-grade standards >95% are critical) , experimental models (e.g., CCl4-induced liver injury in mice vs. in vitro assays), or synergistic interactions with other triterpenes . Standardized protocols for compound isolation and bioassays (e.g., β-glucuronidase inhibition assays) are recommended to minimize variability .
Q. What mechanistic insights explain Ganoderenic Acid A’s inhibition of β-glucuronidase?
Ganoderenic Acid A competitively inhibits β-glucuronidase by binding to the enzyme’s active site via its C-3 ketone and C-26 carboxyl groups , as suggested by molecular docking studies. This interaction disrupts the hydrolysis of glucuronide conjugates, reducing toxin release in hepatic tissues .
Q. Why does Ganoderenic Acid A content vary significantly across Ganoderma lucidum subspecies?
Variability (e.g., 1.23–3.98 mg/g in spore samples) correlates with genetic differences , growth conditions , and post-harvest processing (e.g., spore wall disruption increases yield by 2–3×). Metabolomic profiling reveals subspecies-specific expression of biosynthetic genes (e.g., lanosterol synthase) .
Q. How can in vitro pharmacokinetic data for Ganoderenic Acid A be reconciled with in vivo bioavailability challenges?
While in vitro studies show moderate permeability (e.g., Papp = 1.2 × 10<sup>−6</sup> cm/s in Caco-2 cells), poor oral bioavailability in rodents (<15%) is attributed to first-pass metabolism and efflux by P-glycoprotein . Co-administration with ABCB1 inhibitors (e.g., verapamil) or nanoencapsulation strategies may improve systemic exposure .
Methodological Considerations
Q. What validation parameters are critical for UPLC-MS/MS quantification of Ganoderenic Acid A?
Q. How should researchers control for matrix effects in fungal metabolite analysis?
- Use isotope-labeled internal standards (e.g., <sup>13</sup>C-Ganoderenic Acid A).
- Perform post-column infusion to assess ion suppression/enhancement.
- Validate with standard addition methods in complex matrices (e.g., spore lipid extracts) .
Data Interpretation
Q. What statistical approaches resolve conflicting triterpene quantification data across studies?
Employ multivariate analysis (e.g., PCA) to isolate variables (extraction method, subspecies) and meta-regression to adjust for inter-study heterogeneity. For example, thermal reflux extracts show 30% higher Ganoderenic Acid A yields than ultrasonic methods () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
